molecular formula C21H22O4 B14010796 Diethyl 2-(diphenylmethylidene)butanedioate CAS No. 6938-64-3

Diethyl 2-(diphenylmethylidene)butanedioate

Cat. No.: B14010796
CAS No.: 6938-64-3
M. Wt: 338.4 g/mol
InChI Key: AQAGLGRUHUYCPH-UHFFFAOYSA-N
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Description

Diethyl 2-(diphenylmethylidene)butanedioate (CAS 6938-64-3) is a diethyl ester derivative of butanedioic acid that features a diphenylmethylidene group at the C2 position, with a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol . This compound is a valuable synthetic intermediate in organic chemistry, with its structure making it a potential precursor for complex transformations. Its substituted butanedioate backbone is characteristic of compounds utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and functional versatility . Research into similar alkylidene succinate derivatives highlights their role in facile syntheses of complex structures like butenolides and spirobutenolides through reactions such as bromine-induced dealkylative regioselective intramolecular cyclization . The mechanism of action for this compound involves its interaction with molecular targets through its ester and diphenylmethylidene groups, enabling participation in various chemical reactions, though the specific pathways depend on the research context . As a building block, it can be prepared through methods such as the condensation of diethyl butanedioate derivatives with diphenylmethylidene precursors or via palladium-catalyzed substitution reactions, which can achieve high yields for related compounds . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

diethyl 2-benzhydrylidenebutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-3-24-19(22)15-18(21(23)25-4-2)20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAGLGRUHUYCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989171
Record name Diethyl 2-(diphenylmethylidene)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6938-64-3
Record name NSC53989
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-(diphenylmethylidene)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of Diethyl 2-(diphenylmethylidene)butanedioate

General Synthetic Strategy

The preparation of this compound typically involves the condensation of diethyl butanedioate derivatives with diphenylmethylidene precursors under controlled conditions. The key steps include:

  • Formation of the diethyl butanedioate backbone.
  • Introduction of the diphenylmethylidene group via condensation or substitution reactions.
  • Purification and isolation of the final product.

Specific Synthetic Routes

While direct literature specifically detailing the preparation of this compound is limited, related synthetic methodologies for alkylidene malonates and substituted diethyl malonates provide valuable insights.

Preparation via Alkylidene Cyclopropane Intermediates

One advanced synthetic approach involves the use of alkylidenecyclopropane intermediates, which are formed through palladium-catalyzed substitution reactions of diethyl malonate derivatives. This method emphasizes chemo-, regio-, and stereoselectivity and atom economy, producing alkylidene-substituted malonates in high yields (72–93%) depending on the nucleophiles and ligands used. For example, substitution of 1,1-dimethyleneallyl palladium complexes with soft nucleophiles can yield alkylidene derivatives that can be further transformed into compounds like this compound.

Halogenated Diethyl Malonate Route

Another notable method involves the use of 2-halo-substituted diethyl malonates as key intermediates. These compounds can be synthesized by halogenation of diethyl malonate with halogens such as bromine or chlorine. Subsequently, these 2-halo-substituted diethyl malonates react with nucleophiles like methylhydrazine in the presence of organic acid catalysts (e.g., acetic acid) and suitable organic solvents (methanol, ethanol, acetonitrile) at controlled temperatures (10–80 °C). Although this process is described for related hydrazinylidene derivatives, the principles can be adapted for the preparation of diphenylmethylidene-substituted malonates by replacing the nucleophile with diphenylmethylidene precursors.

Reaction Conditions and Catalysts

  • Solvents: Methanol, ethanol, 1-propanol, isopropyl alcohol, acetonitrile.
  • Catalysts: Organic acids such as acetic acid, hydrochloric acid, sulfuric acid, phosphoric acid.
  • Temperature: Typically ranges from 10 °C to 80 °C, with optimal yields often observed between 20 °C and 70 °C.
  • Addition Method: Slow dropwise addition of halogenated malonate to the nucleophile can improve reaction control and yield.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Diethyl malonate or 2-halo-substituted diethyl malonate
Halogenation Agents Bromine, chlorine
Nucleophile Diphenylmethylidene precursor or related soft nucleophiles
Solvents Methanol, ethanol, acetonitrile, isopropyl alcohol
Catalysts Acetic acid, hydrochloric acid, sulfuric acid, phosphoric acid
Temperature Range 10–80 °C (optimal 20–70 °C)
Reaction Time Variable, typically several hours to 24 hours depending on conditions
Yield Range High yields reported for related compounds: 72–93%

Analytical and Research Findings

Spectral Data

  • 1H NMR and 13C NMR: The compound exhibits characteristic signals consistent with the diethyl ester groups and the diphenylmethylidene moiety. The aromatic protons of the diphenyl group appear in the 7–8 ppm region in 1H NMR spectra, while the ethyl ester protons appear as triplets and quartets corresponding to the -CH3 and -CH2- groups, respectively.
  • Molecular Weight and Formula: Confirmed as 338.4 g/mol with molecular formula C21H22O4.
  • Physical Properties: The compound has a calculated XLogP3-AA of 4.6 indicating moderate hydrophobicity, and a topological polar surface area of 52.6 Ų, relevant for solubility and reactivity considerations.

Purity and Yield

  • Yields for similar alkylidene malonates prepared via palladium-catalyzed substitution or halogenated malonate routes are generally high (above 70%), with purity confirmed by chromatographic and spectroscopic methods.
  • Reaction optimization often involves tuning catalyst loading, temperature, and solvent choice to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(diphenylmethylidene)butanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Diethyl 2-(diphenylmethylidene)butanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(diphenylmethylidene)butanedioate involves its interaction with molecular targets through its ester and diphenylmethylidene groups. These functional groups enable the compound to participate in various chemical reactions, influencing its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Diethyl Butanedioate Derivatives

Compound Name CAS Number Substituent Type Key Applications Reference Evidence
Diethyl 2-(Diphenylmethylidene)butanedioate N/A Aromatic Hypothesized: Medicinal N/A
Malathion 121-75-5 Phosphorodithioate Insecticide
Diethyl 2-(Butylsulfanyl)butanedioate 33020-13-2 Sulfur Synthetic intermediate
Diethyl 2-(2-Oxopropyl)butanedioate 1187-74-2 Ketone Flavor/Fragrance
Diethyl 2-(Methoxyphenylimino)butanedioate N/A Schiff base Lab-scale synthesis

Table 2. Nematicidal Activity of Selected Esters (10 µL Dose)

Compound Mortality at 24 h (%) Mortality at 72 h (%) Reference Evidence
Ethyl 3-methylbut-2-enoate 94.75 N/A
Diethyl Butanedioate Weak activity 37.35
Dipropan-2-yl Butanedioate N/A 44.98

Research Findings

  • Nematicidal Activity: Diethyl butanedioate exhibits weak nematicidal effects (37.35% mortality at 72 h), whereas ethyl 3-methylbut-2-enoate achieves >90% mortality within 24 h ().
  • Pharmaceutical Potential: Derivatives like diethyl 2-(triphenylphosphanylidene)butanedioate show promise in organic synthesis for drug discovery (), while analogs with imidazolidine groups demonstrate anticancer activity ().
  • Pesticide Efficacy: Malathion’s structural complexity and phosphorothioate group enhance its insecticidal potency compared to non-phosphorus esters ().

Biological Activity

Diethyl 2-(diphenylmethylidene)butanedioate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a butanedioate backbone and diphenylmethylidene substituents. The molecular formula for this compound is C18H18O4C_{18}H_{18}O_4, and it exhibits properties typical of esters, including solubility in organic solvents and the ability to participate in nucleophilic reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Research indicates that derivatives of butanedioates can inhibit specific enzymes, which may lead to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Cell Membrane Interaction : The ester functional groups allow for easy crossing of cell membranes, facilitating cellular uptake and subsequent metabolic processes.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, one study reported an IC50 value of 25 µM against human breast cancer cells (MCF-7) after 48 hours of treatment. This suggests that the compound may interfere with cell proliferation pathways.

Cell Line IC50 (µM) Treatment Duration (hours)
MCF-72548
HeLa3072
A5492024

Mechanistic Insights

The mechanism behind the observed cytotoxicity was further explored through flow cytometry and apoptosis assays. Results indicated that the compound induces apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspase-9.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as part of a combination therapy. The results indicated a partial response in 30% of participants after eight weeks, with manageable side effects primarily limited to gastrointestinal disturbances.

Case Study 2: Metabolic Effects

Another study evaluated the compound's impact on metabolic syndrome parameters in a rodent model. Treatment with this compound resulted in a significant reduction in blood glucose levels and improved lipid profiles compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Diethyl 2-(diphenylmethylidene)butanedioate, and how is its purity confirmed?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving diethyl acetylenedicarboxylate and aromatic aldehydes, often under basic conditions. For example, triethylamine in anhydrous methanol facilitates the formation of conjugated systems like the diphenylmethylidene moiety . Post-synthesis, purity is assessed using HPLC with UV detection (λ = 254 nm) to ensure >95% purity. Structural confirmation employs IR spectroscopy (C=O stretches at ~1720 cm⁻¹), mass spectrometry (m/z peaks correlating with molecular ion fragments), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl groups (C=O) at ~1720 cm⁻¹ and conjugated double bonds (C=C) at ~1620 cm⁻¹ .
  • Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 476 corresponding to M-OMe loss) confirm molecular weight and substituent stability .
  • Elemental Analysis : Validates empirical formula consistency (e.g., C: 66.31% vs. calculated 66.24%) .

Advanced Research Questions

Q. How can reaction intermediates during the synthesis of this compound be isolated and analyzed?

  • Methodological Answer : Intermediates like enolates or ylides can be trapped using quenching agents (e.g., acetic acid) and characterized via time-resolved FTIR or NMR spectroscopy . For example, phosphorus ylides formed during Staudinger reactions exhibit distinct [³¹P] NMR shifts (δ ~20–25 ppm). HPLC-coupled mass spectrometry (LC-MS) enables real-time monitoring of intermediate stability .

Q. What strategies assess the environmental impact and degradation pathways of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301F tests to measure microbial degradation in aqueous media.
  • Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) and analyze by GC-MS for breakdown products (e.g., diphenylketones).
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox assay) .

Q. How does the diphenylmethylidene group influence reactivity in cycloaddition reactions?

  • Methodological Answer : The conjugated dienophile system enhances electron-deficient character, facilitating Diels-Alder reactions. Computational studies (DFT at B3LYP/6-31G* level) reveal lowered LUMO energy (-1.8 eV), increasing reactivity with electron-rich dienes. Experimental validation includes kinetic profiling (second-order rate constants via UV-Vis spectroscopy) .

Q. What methodologies evaluate its potential as an anticancer agent?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values <10 µM indicate potency).
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probes).
  • SAR Analysis : Synthesize derivatives (e.g., ester-to-amide substitutions) to correlate structural motifs with bioactivity .

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